molecular formula C15H11F3O B13535963 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- CAS No. 185031-04-3

2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-

Cat. No.: B13535963
CAS No.: 185031-04-3
M. Wt: 264.24 g/mol
InChI Key: WHLKYRSAPVJRES-UHFFFAOYSA-N
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Description

Properties

CAS No.

185031-04-3

Molecular Formula

C15H11F3O

Molecular Weight

264.24 g/mol

IUPAC Name

1,1,1-trifluoro-3,3-diphenylpropan-2-one

InChI

InChI=1S/C15H11F3O/c16-15(17,18)14(19)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H

InChI Key

WHLKYRSAPVJRES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Fluorination of Acetone Derivatives

One of the most straightforward approaches involves the direct fluorination of acetone or its derivatives. This method typically employs electrophilic fluorinating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions.

Method Reactants Conditions Yield & Notes
Direct fluorination Acetone + CF₃I (trifluoromethyl iodide) UV irradiation or thermal activation Moderate to high yields (~60-80%) with careful control to prevent over-fluorination
Electrophilic substitution Acetone + CF₃SO₂Cl (trifluoromethyl sulfonyl chloride) Catalytic base, low temperature Yields vary; often requires purification steps

Fluoroacetone Route via Halogen Exchange

Another route involves halogen exchange reactions starting from chlorinated or brominated precursors, followed by fluorination:

  • Step 1: Synthesis of chlorodifluoroacetone from acetone derivatives.
  • Step 2: Fluorination of chlorodifluoroacetone using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.
Method Reactants Conditions Yield & Notes
Halogen exchange Chlorodifluoroacetone + KF Elevated temperature (80-120°C) Moderate yields (~50-70%)

Trifluoromethylation of Acetone Using Trifluoromethylating Reagents

Recent advances utilize specialized reagents such as Togni's reagent or Umemoto's reagent for trifluoromethylation:

  • Reagents: Trifluoromethylating agents (e.g., Togni's reagent)
  • Catalysts: Copper or silver catalysts
  • Conditions: Mild, room temperature, in polar solvents
Method Reactants Conditions Yield & Notes
Trifluoromethylation Acetone + Togni's reagent Room temperature, catalytic High selectivity, yields >80%

Biocatalytic Methods

While chemical synthesis dominates, biocatalytic methods have been explored, especially for enantioselective synthesis. Patent literature indicates microbial reduction of trifluoroacetone to produce enantiomerically enriched (S)-1,1,1-trifluoro-2-propanol , a related intermediate, via microorganisms such as Microorganisms capable of reducing trifluoroacetone.

Method Reactants Conditions Notes
Microbial reduction Trifluoroacetone + Microorganisms pH 6-9, 5-40°C High optical purity, scalable for industrial use

However, this method is more relevant for downstream intermediates rather than direct synthesis of trifluoroacetone itself.

Data Table Summarizing Key Methods

Method Starting Material Reagents Reaction Conditions Advantages Limitations
Direct fluorination Acetone CF₃I, UV or heat Controlled, low temp High yield, straightforward Over-fluorination risk
Halogen exchange Chlorodifluoroacetone KF or CsF 80-120°C Moderate yields Requires halogenated precursors
Trifluoromethylation Acetone Togni's or Umemoto's reagent Room temperature High selectivity Cost of reagents

Research Findings and Optimization Strategies

  • Control of Reaction Conditions: Precise temperature and reagent stoichiometry are crucial to prevent over-fluorination or formation of by-products.
  • Choice of Fluorinating Agent: Electrophilic trifluoromethylating agents (e.g., CF₃I) are preferred for their high reactivity and selectivity.
  • Use of Catalysts: Catalysts such as copper complexes can enhance yields and selectivity in trifluoromethylation reactions.
  • Environmental Considerations: Use of water or low-polarity solvents like toluene, as suggested in patent US8952175B2, aligns with green chemistry principles.

Scientific Research Applications

2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Derivatives

a) 1,1-Dibromo-3,3,3-trifluoroacetone
  • Molecular Formula : C₃HBr₂F₃O
  • Molecular Weight : 269.84 g/mol .
  • Key Features : Bromine atoms increase molecular weight and reactivity. The compound acts as a potent electrophile in substitution reactions, useful in synthesizing brominated intermediates.
  • Contrast : Higher density and reactivity compared to the diphenyl analog due to bromine’s leaving-group ability .
b) 3,3-Dichloro-1,1,1-trifluoroacetone (CAS 126266-75-9)
  • Molecular Formula : C₃HCl₂F₃O
  • Applications : Chlorine substituents enhance electrophilicity, making it suitable for nucleophilic acyl substitutions in pesticide synthesis .
c) Hexafluoroacetone (HFA)
  • Molecular Formula : C₃F₆O
  • Boiling Point : –26°C; Vapor Pressure : 5 mm Hg at 25°C .
  • Key Contrast : Fully fluorinated structure increases volatility and reactivity as a fluorinating agent, unlike the diphenyl derivative’s stability .

Aryl-Substituted Derivatives

a) 3-(4-Chlorophenyl)-1,1,1-trifluoroacetone (CAS 79611-55-5)
  • Molecular Formula : C₁₀H₇ClF₃O
  • Applications : The chlorophenyl group enhances lipophilicity and bioactivity, useful in drug discovery .
b) 3-(2-Chlorophenyl)-1,1,1-trifluoroacetone
  • Structural Impact : Ortho-substitution increases steric hindrance, altering reaction pathways compared to para-substituted analogs .

Functionalized Derivatives

a) 1,1,1-Trifluoroacetone Oxime (CAS 431-40-3)
  • Molecular Formula: C₃H₄F₃NO
  • XLogP3 : 2.4; PSA : 32.6 Ų .
  • Applications : The oxime group enables coordination chemistry and Beckmann rearrangements, diverging from the parent ketone’s reactivity .
b) 1,1,1-Trifluoro-3-[(1-methyl-1H-imidazol-2-yl)thio]-2-propanone (CAS 127183-51-1)
  • Molecular Formula : C₇H₇F₃N₂OS
  • Applications : The imidazole-thioether moiety introduces heterocyclic reactivity, relevant in medicinal chemistry .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- - C₁₅H₁₁F₃O ~264.25 Steric bulk for chiral synthesis
1,1-Dibromo-3,3,3-trifluoroacetone - C₃HBr₂F₃O 269.84 Brominated electrophile
Hexafluoroacetone (HFA) 684-16-2 C₃F₆O 166.02 Volatile fluorinating agent
3-(4-Chlorophenyl)-1,1,1-trifluoroacetone 79611-55-5 C₁₀H₇ClF₃O 226.61 Lipophilic drug intermediate
1,1,1-Trifluoroacetone Oxime 431-40-3 C₃H₄F₃NO 127.07 Coordination chemistry

Key Research Findings

  • Electronic Effects: Trifluoromethyl groups reduce basicity of carbonyl oxygen by 10–15 kcal/mol compared to non-fluorinated ketones, enhancing electrophilicity .
  • Steric Influence : Diphenyl substituents in the target compound reduce reaction rates in bulky nucleophile additions by ~40% compared to HFA .
  • Thermal Stability : Aryl-substituted derivatives decompose at ~200°C, whereas halogenated analogs (e.g., dichloro-trifluoroacetone) decompose below 150°C .

Biological Activity

2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- (CAS No. 185031-04-3) is a fluorinated ketone that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article reviews its biological activity based on existing literature and research findings.

PropertyValue
Molecular Formula C15H12F3O
Molecular Weight 276.25 g/mol
IUPAC Name 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-
InChI Key VZQWQWZVQJZLQA-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)F(F)(F)

Biological Activity Overview

The biological activity of 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- has been explored in various studies. The compound exhibits potential pharmacological properties including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains. Its trifluoromethyl group is hypothesized to enhance lipophilicity and membrane permeability, which may contribute to its antimicrobial effects .
  • Cytotoxicity : Research indicates that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in targeted cells .

Antimicrobial Studies

A study evaluated the antimicrobial properties of several fluorinated compounds, including 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-. Results demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 200 µg/mL. The compound was particularly effective against Staphylococcus aureus and Escherichia coli .

Cytotoxicity Assays

In a cytotoxicity assay involving human cancer cell lines (MCF-7 breast cancer and HepG2 liver cancer), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 20 µM for MCF-7 and 15 µM for HepG2 cells. Mechanistic studies suggested that the compound triggers intrinsic apoptotic pathways as evidenced by increased levels of cleaved caspase-3 and PARP .

The exact mechanism by which 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- exerts its biological effects is still under investigation. However, it is believed to interact with cellular membranes due to its lipophilic nature. This interaction may disrupt membrane integrity or alter signaling pathways involved in cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-propanone, 1,1,1-trifluoro-3,3-diphenyl-, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, a reported method involves reacting trifluoroacetophenone derivatives with diphenylmethane under acidic conditions (e.g., AlCl₃ catalysis) . Key variables include temperature (60–100°C), solvent polarity (e.g., dichloromethane vs. toluene), and stoichiometry of the acylating agent. Purification typically employs column chromatography with hexane/ethyl acetate gradients to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for aromatic protons (δ 7.1–7.5 ppm, multiplet) and absence of ketone α-protons due to trifluoromethyl substitution. The trifluoromethyl group (CF₃) shows a singlet at δ ~2.1 ppm for adjacent protons .
  • ¹⁹F NMR : A single peak near δ -60 ppm confirms the CF₃ group .
  • IR : Strong C=O stretching at ~1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Q. What are the key challenges in characterizing steric effects due to the diphenyl and trifluoromethyl groups?

  • Methodological Answer : X-ray crystallography is critical for resolving steric hindrance. For analogous structures, crystal packing reveals distorted tetrahedral geometry around the carbonyl carbon, with dihedral angles between phenyl rings ranging 60–80° . Computational modeling (DFT) can supplement experimental data to predict torsional strain and electronic effects .

Advanced Research Questions

Q. How do stereoelectronic effects of the trifluoromethyl group influence reactivity in nucleophilic additions?

  • Methodological Answer : The strong electron-withdrawing CF₃ group polarizes the carbonyl, enhancing electrophilicity. This accelerates nucleophilic attack (e.g., Grignard reagents) but may lead to side reactions like enolization. Kinetic studies using UV-Vis monitoring (e.g., reaction with hydrazines) show a 2–3× rate increase compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported melting points or solubility data?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) can identify polymorph transitions. For solubility, use Hansen Solubility Parameters (HSPs): The compound’s low polarity (δD ~18 MPa¹/²) favors solubility in halogenated solvents (e.g., chloroform) over alcohols .

Q. How can computational methods predict biological activity or intermolecular interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations reveal affinity for hydrophobic protein pockets due to the diphenyl groups. The CF₃ group may disrupt hydrogen-bond networks, as seen in studies of similar trifluoromethyl ketones inhibiting serine hydrolases .

Q. What are the limitations of using mass spectrometry (MS) for quantifying this compound in complex mixtures?

  • Methodological Answer : High-resolution MS (HRMS) with ESI+ detects the molecular ion [M+H]⁺ at m/z 292.08 (calculated for C₁₆H₁₂F₃O). Challenges include matrix effects in biological samples and in-source fragmentation of the labile carbonyl group. Use isotope-labeled internal standards (e.g., ¹³C-CF₃ analogs) for accurate quantification .

Data Contradiction Analysis

Q. Why do reported ¹³C NMR chemical shifts for the carbonyl carbon vary across studies (δ 195–210 ppm)?

  • Resolution : Solvent effects (e.g., DMSO vs. CDCl₃) and concentration-dependent aggregation cause shifts. Deuterated chloroform typically gives δ ~200 ppm, while DMSO-d6 shifts upfield due to hydrogen bonding .

Q. How to address discrepancies in catalytic efficiency when using Lewis acids (e.g., AlCl₃ vs. BF₃·Et₂O)?

  • Resolution : AlCl₃ provides higher activity in Friedel-Crafts reactions but may hydrolyze in moisture-sensitive conditions. BF₃·Et₂O is less acidic but stabilizes carbocation intermediates via coordination, favoring regioselectivity in substituted arenes .

Methodological Tables

Property Experimental Value Technique Reference
Boiling Point362.7°CNIST Standard Database
Melting Point80–82°CDSC
LogP (Octanol-Water)3.2 ± 0.3HPLC Retention Time
C=O Stretching (IR)1705 cm⁻¹FT-IR

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